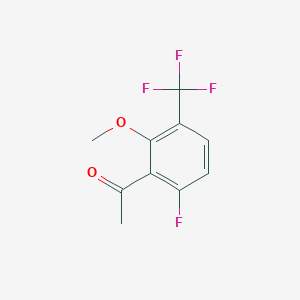
6'-Fluoro-2'-methoxy-3'-(trifluoromethyl)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone is an aryl fluorinated building block used in various chemical syntheses. This compound is characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to an acetophenone core, making it a versatile intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone typically involves the introduction of fluorine, methoxy, and trifluoromethyl groups onto an acetophenone scaffold. One common method is the α-bromination of acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent. This reaction is conducted at elevated temperatures (around 90°C) in the presence of acetic acid as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone has several scientific research applications:
Mechanism of Action
The mechanism of action of 6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(trifluoromethyl)acetophenone: Similar in structure but lacks the methoxy group.
2-Fluoro-6-(trifluoromethyl)aniline: Contains an amino group instead of a methoxy group.
2-Fluoro-6-(trifluoromethyl)benzaldehyde: Features an aldehyde group instead of a ketone.
Uniqueness
6’-Fluoro-2’-methoxy-3’-(trifluoromethyl)acetophenone is unique due to the combination of fluorine, methoxy, and trifluoromethyl groups on an acetophenone core. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical syntheses .
Properties
Molecular Formula |
C10H8F4O2 |
|---|---|
Molecular Weight |
236.16 g/mol |
IUPAC Name |
1-[6-fluoro-2-methoxy-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H8F4O2/c1-5(15)8-7(11)4-3-6(9(8)16-2)10(12,13)14/h3-4H,1-2H3 |
InChI Key |
CBAIWQZYSZBFEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1OC)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-7-chloro-3-(2-methoxyethyl)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B12835843.png)

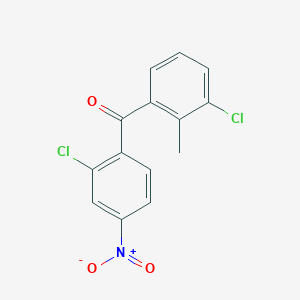
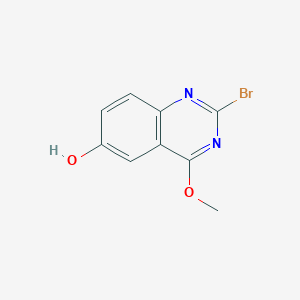
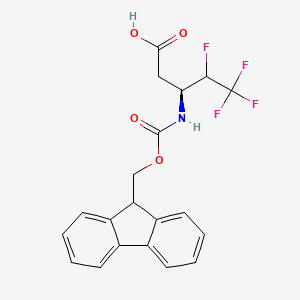
![3-(Benzo[b]thiophen-2-yl)-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonylchloride](/img/structure/B12835891.png)
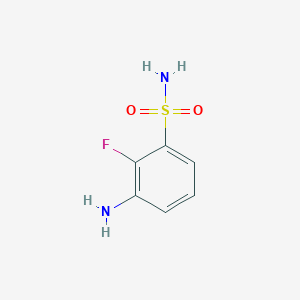
![Ethyl 2-[azetidin-3-yl(methyl)amino]acetate](/img/structure/B12835898.png)
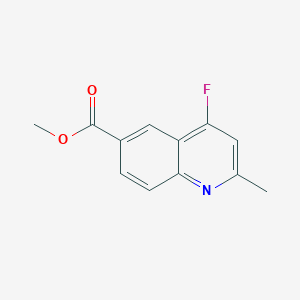
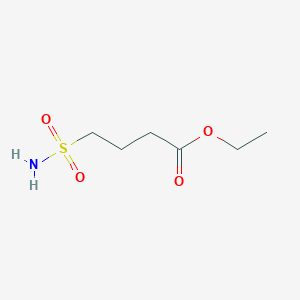
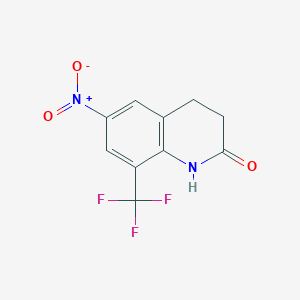


![N,N-dimethyl-4-phenyl-4-[4-(trifluoromethyl)phenyl]but-3-en-1-amine](/img/structure/B12835943.png)
